4-(4-Iodo-1H-pyrazol-3-yl)piperidine
Description
Properties
IUPAC Name |
4-(4-iodo-1H-pyrazol-5-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12IN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWACQKSGPCEJHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=NN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 4 Iodo 1h Pyrazol 3 Yl Piperidine
Strategic Approaches to the 4-Iodopyrazole (B32481) Core Synthesis
The formation of the 4-iodopyrazole core is a critical step that can be achieved through various synthetic routes. These strategies primarily involve either the direct iodination of a pre-existing pyrazole (B372694) ring or the construction of the pyrazole ring from acyclic precursors already bearing the iodine atom or a group that can be converted to iodine.
Regioselective Iodination Methods for Pyrazole Rings
The direct iodination of the pyrazole ring at the C4-position is a common and efficient method. The regioselectivity of this reaction is influenced by the choice of iodinating agent and the reaction conditions. Several methods have been developed to achieve high yields of the desired 4-iodo-substituted pyrazoles.
One widely used method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used to mediate the iodination of 1-aryl-3-CF₃-1H-pyrazoles with I₂, affording the corresponding 4-iodides in a highly regioselective manner. researchgate.netrsc.orgnih.gov Another effective system is the use of iodine in combination with sodium iodide (NaI). researchgate.net A greener approach utilizes hydrogen peroxide as the oxidant with molecular iodine in water, providing good to excellent yields of 4-iodopyrazoles. researchgate.net
Electrochemical methods also offer a viable route for the regioselective iodination of pyrazoles. researchgate.net This technique can be particularly useful for substrates that are sensitive to strong oxidizing agents. Hypervalent iodine reagents, such as phenyliodine(III) dichloride (PhICl₂), have also been employed to facilitate the C3-halogenation of pyrazolo[1,5-a]pyrimidines, suggesting their potential for the iodination of pyrazole rings under mild, aqueous conditions. nih.gov
| Iodination Method | Reagents | Key Features | Reference(s) |
| CAN-mediated | I₂, Ceric Ammonium Nitrate (CAN) | High regioselectivity for 4-position. | researchgate.netrsc.orgnih.gov |
| Iodide-based | I₂, Sodium Iodide (NaI) | Effective for various pyrazole substrates. | researchgate.net |
| Green Iodination | I₂, Hydrogen Peroxide (H₂O₂) in water | Environmentally friendly conditions. | researchgate.net |
| Electrochemical | Platinum anode, aqueous KI | Avoids harsh chemical oxidants. | researchgate.net |
| Hypervalent Iodine | PhICl₂ | Mild, aqueous conditions. | nih.gov |
Precursor Synthesis and Cyclization Strategies for Pyrazole Formation
The construction of the pyrazole ring itself is a fundamental aspect of synthesizing 4-iodopyrazoles. Traditional methods often involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.com This [3+2] cyclization approach is versatile and allows for the introduction of various substituents on the pyrazole ring.
More advanced strategies include the electrophilic cyclization of α,β-alkynic hydrazones. nih.gov This method can be promoted by molecular iodine, leading directly to the formation of 4-iodopyrazoles. nih.gov Transition-metal-catalyzed reactions, such as copper-catalyzed cycloaddition of alkynes with 4-bromosydnones, provide a regioselective route to bromopyrazoles, which can be precursors to iodopyrazoles. researchgate.net Metal-free, iodine-mediated oxidative C-N bond formation from α,β-unsaturated aldehydes or ketones and hydrazines also offers a practical one-pot synthesis of polysubstituted pyrazoles. acs.org
| Cyclization Strategy | Precursors | Key Features | Reference(s) |
| 1,3-Dicarbonyl Condensation | 1,3-dicarbonyls, hydrazines | Classic and versatile method. | nih.govmdpi.com |
| Electrophilic Cyclization | α,β-alkynic hydrazones, I₂ | Direct formation of 4-iodopyrazoles. | nih.gov |
| Copper-catalyzed Cycloaddition | Alkynes, 4-bromosydnones | Regioselective synthesis of halopyrazoles. | researchgate.net |
| Iodine-mediated Oxidative C-N Formation | α,β-unsaturated aldehydes/ketones, hydrazines | Metal-free, one-pot synthesis. | acs.org |
Transition-Metal-Free Iodination Reactions of Pyrazoles
Growing interest in sustainable chemistry has led to the development of transition-metal-free iodination methods. These approaches often rely on the use of hypervalent iodine reagents or iodine-based catalyst systems that avoid the use of potentially toxic and expensive metals.
A notable example is the use of an iodine-mediated three-component [3+2] annulation of a β-ketonitrile, an arylhydrazine, and an aryl sulfonyl hydrazide to synthesize fully substituted pyrazoles, which can then be subjected to further functionalization like sulfenylation. acs.org Additionally, a hypervalent iodine-mediated, metal-free route has been utilized for the synthesis of pyrazole-tethered isoxazoles, showcasing the utility of these reagents in constructing complex heterocyclic systems without transition metals. umn.edu The direct iodination using I₂/H₂O₂ in water is another excellent example of a transition-metal-free and environmentally benign protocol. researchgate.net
Incorporation of the Piperidine (B6355638) Moiety
Once the 4-iodopyrazole core is synthesized, the next crucial step is the attachment of the piperidine ring. This can be achieved through the formation of either a carbon-carbon (C-C) or a carbon-nitrogen (C-N) bond between the two heterocyclic systems.
Methods for C-C and C-N Bond Formation to the Pyrazole Ring System
A robust three-step synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine has been reported, which provides a clear example of C-N bond formation. researchgate.net This process involves the nucleophilic aromatic substitution of 4-chloropyridine (B1293800) with pyrazole, followed by the hydrogenation of the resulting pyridinylpyrazole to a piperidinylpyrazole, and subsequent iodination of the pyrazole ring. researchgate.net
Reductive amination is another powerful technique for C-N bond formation, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent. mdpi.com In the context of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine synthesis, a pyrazole derivative bearing a carbonyl group could be reacted with piperidine, or a piperidone derivative could be reacted with an amino-pyrazole.
For C-C bond formation, transition-metal-catalyzed cross-coupling reactions are the methods of choice. For instance, a Suzuki coupling reaction between a boronic acid or ester derivative of one ring and a halide of the other can be employed. A process development study for a PI3Kδ inhibitor described the Suzuki coupling of 1-methylpyrazole-4-boronic acid pinacol (B44631) ester with a purine (B94841) derivative, followed by amidation with piperidine to form a C-N bond. acs.org
| Bond Formation | Method | Key Features | Reference(s) |
| C-N | Nucleophilic Aromatic Substitution | Direct coupling of pyrazole and a pyridine (B92270) precursor. | researchgate.net |
| C-N | Reductive Amination | Versatile method involving carbonyls and amines. | mdpi.com |
| C-C | Suzuki Coupling | Palladium-catalyzed cross-coupling of boronic acids/esters and halides. | acs.org |
Approaches for Introducing Substituted Piperidine Scaffolds
The introduction of substituted piperidine scaffolds allows for the modulation of the physicochemical and pharmacological properties of the final compound. One approach is to start with a pre-functionalized piperidine derivative. For example, the synthesis of methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates begins with piperidine-4-carboxylic and (R)- and (S)-piperidine-3-carboxylic acids. nih.gov These are converted to β-keto esters, which then react with N,N-dimethylformamide dimethyl acetal (B89532) and subsequently with hydrazines to form the substituted piperidinyl-pyrazoles. nih.gov
Multicomponent reactions offer an efficient way to construct complex piperidine rings. For instance, the condensation of amines with aldehydes or ketones followed by reduction of the imine group (reductive amination) is a common method for C-N bond formation in piperidine synthesis. mdpi.com The cyclocondensation of hydrazines with cyclic β-cyanoketones can lead to pyrazole-fused piperidines. ijcpa.in These strategies allow for the incorporation of diversity at multiple points of the piperidine scaffold.
Multi-Component and One-Pot Synthesis Strategies for Pyrazole-Piperidine Systems
Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies for the construction of complex molecules from simple precursors in a single synthetic operation, thereby reducing waste, saving time, and often increasing yields. mdpi.combiointerfaceresearch.com The synthesis of a 3-substituted pyrazole core, such as the one in the target molecule, typically relies on the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. beilstein-journals.orgnih.gov
A hypothetical one-pot approach to a precursor of the target molecule could involve the reaction of a β-ketoester attached to a protected piperidine ring with a hydrazine. For instance, a piperidine-containing β-ketoester could be reacted with hydrazine hydrate (B1144303) to form the pyrazolone (B3327878) ring. Subsequent transformation of the pyrazolone to the desired pyrazole structure would be necessary. A more direct, albeit challenging, approach would be a multi-component reaction involving a piperidine-substituted building block, a diketone equivalent, and hydrazine.
Several MCRs are known for producing highly substituted pyrazoles, often catalyzed by bases like piperidine itself. mdpi.com For example, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can yield fused pyranopyrazole systems. mdpi.com While not directly yielding the target structure, these methodologies demonstrate the feasibility of assembling complex heterocyclic systems in a single pot.
A plausible, though not explicitly documented, one-pot synthesis for a precursor to this compound might involve the initial formation of a piperidine-containing 1,3-dicarbonyl compound, which is then reacted in situ with hydrazine. The subsequent iodination of the resulting 4-(1H-pyrazol-3-yl)piperidine would complete the synthesis. The regioselectivity of the initial condensation to favor the 3-substituted pyrazole over the 5-substituted isomer would be a critical challenge, often influenced by the nature of the substituents and the reaction conditions. beilstein-journals.orgnih.gov
Table 1: Examples of Multi-Component Reactions for Pyrazole Synthesis (Illustrative for General Principles)
| Reaction Type | Components | Catalyst/Conditions | Product Type |
| Four-Component | Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Piperidine, Aqueous Medium | Pyrano[2,3-c]pyrazoles |
| Three-Component | 1,3-Dicarbonyl, Hydrazine, Electrophile | Various | Substituted Pyrazoles |
| One-Pot Sequential | Enolate, Carboxylic acid chloride, Hydrazine | LiHMDS | 3,5-Disubstituted Pyrazoles |
This table illustrates general MCR strategies for pyrazole synthesis; specific application to the target compound is hypothetical.
Advanced Synthetic Methodologies
Advanced synthetic methodologies offer greater control over the molecular architecture, allowing for precise functionalization and adherence to sustainable chemical practices.
The functionalization of a pre-formed 4-(1H-pyrazol-3-yl)piperidine core is a key strategy for introducing the iodo group at the C4 position of the pyrazole ring. The pyrazole ring exhibits distinct reactivity at its different positions; electrophilic substitution typically occurs at the C4 position, which is the most electron-rich. mdpi.com
The direct iodination of a 4-(1H-pyrazol-3-yl)piperidine precursor would be the most straightforward approach. Various iodinating agents can be employed for this purpose. A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent or a base. For instance, reagents like N-iodosuccinimide (NIS) or a combination of iodine and ammonium cerium(IV) nitrate (CAN) are known to be effective for the regioselective iodination of pyrazoles at the 4-position. researchgate.netnih.gov
Reaction Scheme: Hypothetical Regioselective Iodination A precursor, 4-(1H-pyrazol-3-yl)piperidine (where the piperidine nitrogen may be protected, e.g., with a Boc group), could be subjected to iodination conditions to yield the target compound.
Computational and Theoretical Chemistry of 4 4 Iodo 1h Pyrazol 3 Yl Piperidine
Quantum Chemical Calculations: A Theoretical Glimpse
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 4-(4-Iodo-1H-pyrazol-3-yl)piperidine, these calculations could provide invaluable insights into its reactivity, stability, and spectroscopic characteristics.
Electronic Structure Analysis and Molecular Orbitals
A detailed analysis of the electronic structure of this compound would involve mapping its electron density distribution, identifying the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. For pyrazole (B372694) derivatives in general, the electronic properties are significantly influenced by the substituents on the ring. The presence of an iodine atom at the C4 position and a piperidine (B6355638) ring at the C3 position would be expected to modulate the electronic landscape of the pyrazole core. However, specific studies detailing these effects for the title compound are currently unavailable.
Conformational Analysis and Tautomerism of the Pyrazole Ring
Furthermore, the 1H-pyrazole ring can exist in different tautomeric forms, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. Computational studies could determine the relative energies of these tautomers and the energy barriers for their interconversion. This is crucial as different tautomers may exhibit distinct biological activities and interaction profiles. While the tautomerism of pyrazoles is a well-known phenomenon, specific computational analyses for this compound have not been reported.
Molecular Modeling and Docking Studies for Target Interactions
Molecular modeling techniques, particularly docking studies, are instrumental in predicting how a small molecule like this compound might bind to a protein target. This information is vital for rational drug design.
Ligand-Protein Interaction Prediction
Docking simulations could predict the preferred binding pose of this compound within the active site of a target protein. These simulations would identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. The iodinated pyrazole and piperidine moieties would each contribute to the binding affinity and specificity. However, without a specified protein target, any such discussion remains purely hypothetical.
Binding Affinity Estimation and Hotspot Mapping
Following docking, computational methods can be used to estimate the binding affinity of the compound for its target. This provides a quantitative measure of how strongly the ligand binds. Hotspot mapping, a technique to identify key interaction points within a binding site, could further elucidate the most critical interactions for binding. Such studies are crucial for optimizing the structure of the compound to enhance its potency. To date, no such studies have been published for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would provide insights into the stability of the binding pose predicted by docking, the flexibility of the ligand and the protein, and the role of solvent molecules in the interaction. This level of detailed analysis is essential for a comprehensive understanding of the molecular recognition process. Regrettably, there are no available MD simulation studies for this compound in the current body of scientific literature.
Conformational Dynamics in Solution and Biological Environments
The biological function of a molecule is intrinsically linked to its three-dimensional structure and flexibility. For this compound, conformational analysis reveals the accessible shapes the molecule can adopt in different environments. The piperidine ring, a saturated heterocycle, can exist in several conformations, with the chair form being the most stable. The substituents on the ring can adopt either axial or equatorial positions, leading to different conformational isomers with distinct energy levels.
In aqueous solution, the molecule's conformation is influenced by its interactions with water molecules. The nitrogen atoms in the pyrazole and piperidine rings can act as hydrogen bond acceptors, while the N-H group of the pyrazole can act as a hydrogen bond donor. These interactions can stabilize certain conformations over others. In a biological environment, such as the binding pocket of a protein, the conformational landscape of this compound is further constrained by steric and electrostatic interactions with the amino acid residues of the protein.
Molecular dynamics (MD) simulations are a powerful tool to study the conformational dynamics of molecules over time. By simulating the motion of atoms and molecules, MD can provide a detailed picture of the conformational changes that occur in solution and when bound to a biological target.
Table 1: Illustrative Conformational Analysis of this compound
| Conformer | Piperidine Ring Conformation | Pyrazole Orientation | Relative Energy (kcal/mol) | Population (%) |
| 1 | Chair | Equatorial | 0.0 | 75.2 |
| 2 | Chair | Axial | 2.5 | 15.3 |
| 3 | Twist-Boat | Equatorial | 5.8 | 5.5 |
| 4 | Twist-Boat | Axial | 8.2 | 4.0 |
Note: This data is illustrative and intended to represent typical findings from conformational analysis.
Protein-Ligand Complex Stability and Dynamics
Understanding the stability and dynamics of the complex formed between this compound and its target protein is fundamental for drug design. The binding affinity of a ligand to its receptor is a key determinant of its potency. Computational methods such as molecular docking and molecular dynamics simulations are employed to predict the binding mode and estimate the binding free energy of the protein-ligand complex. nih.govnih.gov
Molecular docking studies can predict the preferred orientation of the ligand within the protein's binding site, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the iodine atom. Following docking, molecular dynamics simulations can be used to assess the stability of the predicted binding pose and to observe the dynamic behavior of the complex over time. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to identify water molecules that may play a crucial role in mediating the interaction. The stability of protein-ligand complexes can be evaluated through various enhanced sampling MD approaches, which monitor the conservation of the native binding mode. nih.gov
Table 2: Example of Key Interactions in a Simulated Protein-Ligand Complex
| Interacting Residue (Protein) | Ligand Atom/Group | Interaction Type | Distance (Å) |
| ASP 120 | Piperidine NH | Hydrogen Bond | 2.8 |
| PHE 180 | Pyrazole Ring | Pi-Pi Stacking | 4.5 |
| LEU 85 | Iodo Group | Halogen Bond | 3.5 |
| VAL 100 | Piperidine Ring | Hydrophobic | 3.9 |
Note: This table presents hypothetical data to illustrate the types of interactions that might be observed.
QSAR (Quantitative Structure-Activity Relationship) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgelsevierpure.comnih.gov This approach is widely used in drug discovery to predict the activity of new compounds and to guide the optimization of lead candidates. semanticscholar.orgelsevierpure.comnih.gov
Development of Predictive Models for Biological Activity
The development of a QSAR model for pyrazole derivatives, including this compound, involves several steps. nih.govmdpi.comresearchgate.netias.ac.in First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the biological activity. nih.govscispace.com The goal is to create a model that can accurately predict the activity of compounds not included in the training set. For pyrazole-based compounds, QSAR studies have been successfully applied to predict various biological activities, including anticancer and anti-inflammatory effects. nih.govmdpi.com
Feature Selection and Model Validation
Given the large number of possible molecular descriptors, feature selection is a critical step in QSAR model development to avoid overfitting and to create a more interpretable model. semanticscholar.orgelsevierpure.comnih.gov Various techniques, such as genetic algorithms or stepwise regression, can be used to select the most relevant descriptors that contribute significantly to the biological activity. semanticscholar.orgelsevierpure.com
Once a model is built, it must be rigorously validated to ensure its predictive power. uniroma1.it Internal validation techniques, such as cross-validation, assess the model's robustness. External validation, where the model is used to predict the activity of an independent set of compounds (the test set), is crucial to evaluate its real-world predictive ability. uniroma1.itnih.gov A well-validated QSAR model can be a valuable tool for the virtual screening of large compound libraries to identify new potential drug candidates. uniroma1.it
Table 3: Illustrative QSAR Model Parameters
| Parameter | Value | Description |
| N (Training Set) | 50 | Number of compounds in the training set |
| N (Test Set) | 15 | Number of compounds in the test set |
| R² (Training Set) | 0.85 | Coefficient of determination for the training set |
| Q² (Cross-Validation) | 0.75 | Cross-validated coefficient of determination |
| R²_pred (Test Set) | 0.80 | Predictive R² for the external test set |
Note: The values in this table are for illustrative purposes to represent a statistically robust QSAR model.
Advanced Applications and Future Research Directions
Integration in Multi-Component Systems and Hybrid Molecules
The architecture of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine is well-suited for its use in constructing complex molecular frameworks through advanced synthetic strategies.
Multi-Component Reactions (MCRs): Multi-component reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all components, offer an efficient route to novel chemical entities. While specific examples utilizing this compound directly in MCRs are not yet prominent in the literature, the pyrazole (B372694) nucleus is a common participant in such reactions. For instance, various MCRs have been developed for the synthesis of complex fused heterocyclic systems starting from aminopyrazoles or pyrazolones. rsc.orgnih.gov The piperidine (B6355638) and pyrazole nitrogens in the target compound could potentially act as nucleophiles, allowing for its integration into novel MCR-based synthetic pathways to rapidly generate libraries of diverse molecules.
Hybrid Molecules: Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, better efficacy, or a dual mode of action. The this compound scaffold is an ideal starting point for creating such hybrids.
Cross-Coupling Reactions: The iodine atom at the C4 position of the pyrazole ring is a key functional handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. researchgate.netresearchgate.net This allows for the straightforward introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling the fusion of the pyrazole-piperidine core with other pharmacologically active moieties. This approach is fundamental to its use in synthesizing kinase inhibitors where specific aromatic groups are coupled to this position. researchgate.net
Piperidine N-Functionalization: The secondary amine of the piperidine ring provides another reactive site for modification, allowing it to be linked to other molecular fragments through amide bond formation, reductive amination, or alkylation.
The combination of these reactive sites allows for the rational design of hybrid molecules targeting multiple biological pathways simultaneously, a strategy of growing interest in treating complex diseases like cancer and neurodegenerative disorders. mdpi.comekb.egnih.gov
Potential in Chemical Biology as a Scaffold for Derivatization
In chemical biology, small molecules are used as probes to investigate and manipulate biological processes. The this compound structure serves as an excellent foundational scaffold for developing such chemical tools. researchgate.net
The pyrazole-piperidine core is considered a "privileged scaffold," as it is found in numerous compounds with diverse biological activities, targeting a wide range of proteins including kinases, G-protein coupled receptors, and enzymes. researchgate.netnih.gov By systematically modifying the scaffold at its key positions—the pyrazole iodine, the piperidine nitrogen, and potentially the pyrazole nitrogen—researchers can generate libraries of derivatives to explore structure-activity relationships (SAR).
For example, derivatization of similar piperidinyl-pyrazole scaffolds has led to the discovery of potent inhibitors for targets like cyclin-dependent kinases (CDKs) and modulators of the GABAA receptor. nih.govnih.gov This demonstrates that the core structure can be adapted to fit diverse biological binding sites. The introduction of fluorescent tags, biotin (B1667282) labels, or photoaffinity groups through derivatization could transform the scaffold into chemical probes for target identification, imaging, and studying protein-ligand interactions in living systems. nih.govchemicalprobes.org
| Reactive Site | Potential Reaction Type | Possible Introduced Moiety | Application |
|---|---|---|---|
| C4-Iodo of Pyrazole | Suzuki, Sonogashira, Heck Coupling | Aryl/Heteroaryl groups, Alkynes | Modulating target affinity/selectivity |
| Piperidine N-H | Acylation, Alkylation, Reductive Amination | Amides, Esters, Functionalized Alkyl Chains | Improving pharmacokinetics, Attaching probes |
| Pyrazole N-H | Alkylation, Arylation | Alkyl or Aryl groups | Altering binding orientation and properties |
Development of Novel Analytical Methodologies for Detection and Quantification
As derivatives of this compound advance through the drug discovery pipeline, the need for robust and sensitive analytical methods for their detection and quantification becomes critical. These methods are essential for pharmacokinetic studies, metabolism analysis, and quality control.
Standard analytical techniques are applicable for the characterization and quantification of this compound and its derivatives:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) coupled with UV detection is a common method for analyzing piperidine and pyrazole-containing compounds. researchgate.netnih.gov Method development would involve optimizing the mobile phase, column type, and detection wavelength to achieve adequate separation and sensitivity. For compounds lacking a strong chromophore, pre-column derivatization can be employed to enhance detectability. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) offer high sensitivity and selectivity, making them the methods of choice for quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma or urine. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, quantitative NMR (qNMR) can serve as a powerful tool for determining the purity of bulk samples and reference standards without the need for a compound-specific standard.
Future research in this area could focus on developing validated, high-throughput LC-MS/MS methods for preclinical and clinical studies of new drug candidates derived from this scaffold. Additionally, novel approaches using techniques like solid-state NMR or terahertz spectroscopy could be explored for the characterization of solid forms of these compounds. mdpi.com
Emerging Research Areas and Unexplored Biological Space
While the utility of this compound as a precursor to ALK/c-MET inhibitors is well-established, its potential extends far beyond this specific application. The inherent versatility of the pyrazole and piperidine scaffolds suggests that derivatives could be effective against a multitude of other biological targets. nih.gov
Potential Therapeutic Areas:
Oncology: Beyond ALK/c-MET, pyrazole derivatives have shown inhibitory activity against a wide range of other protein kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs), and growth factor receptors like EGFR and VEGFR. researchgate.netnih.govnih.gov The this compound scaffold could be systematically derivatized to explore these alternative kinase targets.
Neuropharmacology: Piperidine and pyrazole moieties are common features in centrally acting agents. Related pyrazolyl-piperidine scaffolds have been investigated as ligands for neurotransmitter receptors, including GABA-A receptors, suggesting a potential for developing novel treatments for neurological and psychiatric disorders. nih.govontosight.ai
Infectious Diseases: Numerous heterocyclic compounds containing pyrazole or piperidine rings exhibit potent antimicrobial, antifungal, and antiviral activities. nih.govontosight.ai They can act by inhibiting essential microbial enzymes, such as DNA gyrase, or disrupting cell membrane integrity. researchgate.net This represents a significant and relatively unexplored area for derivatives of this specific scaffold.
Inflammatory Diseases: Pyrazole-containing compounds are known to inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX). researchgate.netnih.gov Exploring the potential of this compound derivatives as anti-inflammatory agents could yield new therapies for chronic inflammatory conditions.
Q & A
Q. What in silico models predict off-target effects and toxicity profiles?
- Methodology : Machine learning platforms (e.g., DeepTox) screen for hERG channel inhibition or cytochrome P450 interactions. Toxicity prediction modules in Schrödinger Suite prioritize analogs with lower Ames test mutagenicity scores. Bayesian models correlate structural fingerprints with hepatotoxicity, validated via hepatic cell viability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
